Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate
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Overview
Description
Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate is a complex organic compound characterized by the presence of morpholine rings, nitrophenyl groups, and benzoate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate ester, followed by the introduction of the morpholine and nitrophenyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these steps include morpholine, nitrophenyl chloride, and propyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted morpholine compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The nitrophenyl groups may play a role in redox reactions, while the morpholine rings can interact with various biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-benzothiazole: Shares the morpholine ring structure but differs in its benzothiazole core.
2-(Morpholin-4-yl)acetic acid hydrochloride: Contains a morpholine ring attached to an acetic acid moiety, differing in its overall structure and properties.
Uniqueness
Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate is unique due to its combination of morpholine rings, nitrophenyl groups, and benzoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C25H30N4O7 |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
propyl 2-morpholin-4-yl-5-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C25H30N4O7/c1-2-11-36-25(31)21-16-18(3-5-23(21)28-9-14-35-15-10-28)26-24(30)20-17-19(29(32)33)4-6-22(20)27-7-12-34-13-8-27/h3-6,16-17H,2,7-15H2,1H3,(H,26,30) |
InChI Key |
XTFNJQOLWIZKQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
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